molecular formula C8H16ClN3O2 B2798310 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride CAS No. 2172051-84-0

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

Cat. No. B2798310
CAS RN: 2172051-84-0
M. Wt: 221.69
InChI Key: BGXMPGKVZHNIKX-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide . It’s often used in laboratory settings .


Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, reacting in the presence of Boc, and then removing Boc .


Chemical Reactions Analysis

APMA has been used in the synthesis of cationic microgels via surfactant-free, radical precipitation copolymerization with N-isopropylmethacrylamide . The effect of NaCl concentration and initiator type on the microgel size and yield has been investigated .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of derivatives of 5,5-dimethylimidazolidine-2,4-dione in antimicrobial applications. For example, the novel synthesis route for 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers and the study of its antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli highlight its potential in creating filters for disinfecting drinking water in emergencies (Maddah, 2016).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical entities with varied biological activities. For instance, the synthesis and hypoglycemic activity evaluation of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones showcases the role of these compounds in stimulating insulin release, indicating potential applications in diabetes treatment (Kashif et al., 2008). Additionally, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, demonstrates the versatility of this chemical backbone in creating diverse pharmacologically relevant structures (Klásek et al., 2010).

Potential Anti-tubercular Applications

The chemical has been investigated for its role as a base compound in the synthesis of β-amino alcohols as inhibitors of mycobacterial N-acetyltransferase enzymes, a potential target for anti-tubercular therapies. This research underscores the compound's application in addressing global health challenges like tuberculosis (Fullam et al., 2011).

Polymer and Material Science

In the realm of polymer and material science, derivatives of 5,5-dimethylimidazolidine-2,4-dione have been synthesized and analyzed for their thermal properties, contributing to the development of novel polymers with enhanced thermal stability. This research indicates the compound's utility in designing materials with specific thermal resistance properties (Kaczmarek et al., 2012).

Safety And Hazards

The safety data sheet for 3-Dimethylaminopropylamine, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

The use of APMA and related compounds in the synthesis of microgels and other materials for applications in drug delivery, biosensors, tissue regeneration, and chemical separations suggests potential future directions for research and development .

properties

IUPAC Name

3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2.ClH/c1-8(2)6(12)11(5-3-4-9)7(13)10-8;/h3-5,9H2,1-2H3,(H,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMPGKVZHNIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

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